1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione
Overview
Description
1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione is a useful research compound. Its molecular formula is C14H24N2O2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical and Optical Properties
- Linear Photophysics and Two-Photon Absorption : A derivative of 1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione demonstrated significant two-photon absorption properties, with experimental studies highlighting its potential in photophysical applications. The study revealed the linear absorption bands, fluorescence, emission lifetimes, and photochemical decomposition aspects of the derivatives (Zadeh et al., 2015).
Chemical Synthesis and Molecular Structure
- Mannich Base Structure and Antioxidant Activity : Research on a Mannich base derivative of this compound emphasized its antioxidant properties. Detailed vibrational analysis, structural elucidation through NMR and molecular orbital studies, and the investigation of thermodynamic properties were conducted, providing insights into its potential for organic synthesis and medicinal applications (Boobalan et al., 2014).
Organic Synthesis Applications
- Condensation Products with Pyrrole : A study conducted on the reaction of pyrrole with hexane-2,5-dione, closely related to this compound, yielded various condensed products, such as tetramethyl-carbazole, indicating its utility in the synthesis of complex organic compounds (Dalton & Teitei, 1968).
Macrocyclic Chemistry
- Formation of Macrocyclic Structures : The use of a double dienophile derivative of this compound in a [4+2] cycloaddition reaction resulted in the formation of a 26-membered tetraaza heteromacrocyclic system. This underscores its potential in the creation of novel macrocyclic structures for various applications, including host-guest chemistry and molecular recognition (Turek et al., 2017).
Properties
IUPAC Name |
1,6-dipyrrolidin-1-ylhexane-1,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13(15-9-3-4-10-15)7-1-2-8-14(18)16-11-5-6-12-16/h1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNRLGPZAGYGPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCCC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365278 | |
Record name | 1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92377-34-9 | |
Record name | 1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-BIS(1-PYRROLIDINYL)-1,6-HEXANEDIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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